molecular formula C20H19NO3S B2661171 N-(naphthalen-1-yl)-4-(phenylsulfonyl)butanamide CAS No. 941925-36-6

N-(naphthalen-1-yl)-4-(phenylsulfonyl)butanamide

Cat. No.: B2661171
CAS No.: 941925-36-6
M. Wt: 353.44
InChI Key: LKMLGSJRGXTPIC-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-4-(phenylsulfonyl)butanamide: is an organic compound that features a naphthalene ring and a phenylsulfonyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(naphthalen-1-yl)-4-(phenylsulfonyl)butanamide typically involves the reaction of naphthalene derivatives with phenylsulfonyl chloride and butanamide under controlled conditions. The process may include steps such as:

    Naphthalene Derivative Preparation: Naphthalene is first functionalized to introduce reactive groups.

    Sulfonylation: The naphthalene derivative reacts with phenylsulfonyl chloride in the presence of a base, such as pyridine, to form the sulfonylated intermediate.

    Amidation: The sulfonylated intermediate is then reacted with butanamide under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: N-(naphthalen-1-yl)-4-(phenylsulfonyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperatures and pressures.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides, thiols.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

N-(naphthalen-1-yl)-4-(phenylsulfonyl)butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-4-(phenylsulfonyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell wall synthesis in microorganisms, resulting in antimicrobial activity.

Comparison with Similar Compounds

  • N-(cyano(naphthalen-1-yl)methyl)benzamide
  • N-(naphthalen-1-yl) phenazine-1-carboxamide

Comparison: N-(naphthalen-1-yl)-4-(phenylsulfonyl)butanamide is unique due to its specific combination of a naphthalene ring and a phenylsulfonyl group attached to a butanamide backbone. This structure imparts distinct chemical and biological properties compared to similar compounds, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-naphthalen-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c22-20(14-7-15-25(23,24)17-10-2-1-3-11-17)21-19-13-6-9-16-8-4-5-12-18(16)19/h1-6,8-13H,7,14-15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMLGSJRGXTPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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